N-(2,3-dimethylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Description
N-(2,3-dimethylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20N4O2S and its molecular weight is 416.5. The purity is usually 95%.
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Scientific Research Applications
Photochemical Properties
- The compound's related 1,2,4-oxadiazolines have been found to undergo photochemical cleavage of the N-O bond under mild conditions, which could be significant in developing light-responsive materials or reactions (Srimannarayana, Srivastava & Clapp, 1970).
Material Synthesis
- Related compounds, such as those based on 1,3,4-oxadiazole, have been utilized in synthesizing thermally stable polymers with potential applications in materials science. These polymers display solubility in polar solvents and show promising thermal stability (Mansoori et al., 2012).
Antimicrobial Applications
- Derivatives incorporating similar structural moieties have been synthesized and evaluated for antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Bondock et al., 2008).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-15-7-6-10-19(16(15)2)25-20(28)14-30-21-12-11-18(13-24-21)23-26-22(27-29-23)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUFLCRPNZOAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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